

# A Researcher's Guide to Validating Carnitine Acetyltransferase (CrAT) Antibody Specificity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

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For researchers, scientists, and drug development professionals, the accuracy and reliability of experimental data are paramount. This guide provides a comprehensive comparison of commercially available antibodies targeting **Carnitine Acetyltransferase** (CrAT), a key enzyme in fatty acid metabolism. We delve into the critical aspects of antibody validation, offering detailed experimental protocols and comparative data to aid in the selection of the most specific and robust antibody for your research needs.

Carnitine O-acetyltransferase (CrAT) plays a crucial role in cellular energy metabolism by facilitating the transport of acetyl-CoA across mitochondrial membranes.<sup>[1][2]</sup> Given its involvement in various physiological and pathological processes, including diabetes and obesity, the use of highly specific antibodies for its detection and quantification is essential for accurate research findings. This guide outlines key validation strategies and presents a comparison of several commercially available CrAT antibodies.

## Comparative Analysis of CrAT Antibodies

To ensure the selection of a suitable antibody, it is crucial to compare their key characteristics and available validation data. The following table summarizes the specifications of four commercially available polyclonal rabbit antibodies against CrAT.

Feature	Antibody A (Proteintech 15170-1-AP)	Antibody B (Novus Biologicals NBP1-86616)	Antibody C (Boster Bio A05101)	Antibody D (Atlas Antibodies HPA019230)
Host Species	Rabbit	Rabbit	Rabbit	Rabbit
Clonality	Polyclonal	Polyclonal	Polyclonal	Polyclonal
Immunogen	Recombinant human CrAT protein (1-281 aa)[1]	Recombinant Protein corresponding to amino acids: RWFDKTLQFIV AEDGSCGLVYE HAAAEGPPIVTL LDYVIEYTKKPE LVRSPMVPLPM PKKLRFNITPEI KSDIEKAKQNL IMIQDLDITVMV FHHFGKDF	Recombinant fusion protein of human CRAT[3]	Recombinant Protein Epitope Signature Tag (PrEST) antigen sequence: RWFDKTLQFIV AEDGSCGLVYE HAAAEGPPIVTL LDYVIEYTKKPE LVRSPMVPLPM PKKLRFNITPEI KSDIEKAKQNL IMIQDLDITVMV FHHFGKDF[4]
Validated Applications	Western Blot (WB), Immunohistochemistry (IHC), Immunoprecipitation (IP)[1]	Western Blot (WB), Immunohistochemistry (IHC)	Western Blot (WB), Immunocytochemistry/Immunofluorescence (ICC/IF)[3][5]	Western Blot (WB), Immunohistochemistry (IHC)[4]
Species Reactivity	Human, Mouse, Rat[1][6]	Human, Mouse (90%), Rat (90%)	Human, Mouse, Rat[3][5]	Human, Mouse (90%), Rat (90%) [4]
Available Validation Data	WB on various lysates, IP on mouse skeletal muscle, IHC on mouse brain and	WB on cell lines, IHC on human testis and lymph node.	WB on various cell lines, IF on RD cells.[3]	Orthogonal validation using RNA-seq data, WB on cell lysates, IHC on

liver.[1]	antibody	44 normal and
Knockdown (KD)	validation.	20 cancerous
validation		human tissues.
mentioned in publications.		[4]

## Key Validation Experiments and Supporting Data

The specificity of an antibody is its ability to distinguish its target antigen from other molecules within a complex mixture, such as a cell lysate. The following sections detail essential experiments for validating CrAT antibody specificity, along with examples of expected results based on commercially available data.

### Western Blotting (WB)

Western blotting is a fundamental technique to verify that an antibody recognizes a protein of the correct molecular weight.

#### Experimental Protocol:

A detailed protocol for Western Blotting can be found on the Proteintech website for their CRAT antibody (15170-1-AP).[1] In summary:

- Lysate Preparation: Prepare whole-cell or tissue lysates in a suitable lysis buffer containing protease inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
- SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. The expected molecular weight of CrAT is approximately 62-68 kDa.[1]
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

- Primary Antibody Incubation: Incubate the membrane with the CrAT antibody at the recommended dilution (e.g., 1:800 - 1:8000 for Proteintech 15170-1-AP) overnight at 4°C.[1]
- Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

#### Supporting Data:

- Antibody A (Proteintech 15170-1-AP): Western blot analysis of various lysates shows a distinct band at the expected molecular weight for CrAT.[1]
- Antibody B (Novus Biologicals NBP1-86616): Western blot analysis using this antibody shows a similar pattern to an independent CrAT antibody, providing additional evidence of specificity.
- Antibody C (Boster Bio A05101): Western blot analysis of extracts from various cell lines using this antibody at a 1:500 dilution shows a clear band.[3]
- Antibody D (Atlas Antibodies HPA019230): Western blot analysis shows a band of the expected size in relevant cell lysates.[4]

## Immunohistochemistry (IHC)

IHC is used to determine the subcellular and tissue localization of the target protein.

#### Experimental Protocol:

A detailed IHC protocol is available for the Proteintech 15170-1-AP antibody.[1] A general workflow is as follows:

- Tissue Preparation: Use paraffin-embedded or frozen tissue sections.
- Deparaffinization and Rehydration: If using paraffin-embedded sections, deparaffinize with xylene and rehydrate through a graded series of ethanol.

- Antigen Retrieval: Perform heat-mediated antigen retrieval using a suitable buffer (e.g., citrate buffer pH 6.0 or Tris-EDTA buffer pH 9.0).[1]
- Blocking: Block endogenous peroxidase activity with 3% H<sub>2</sub>O<sub>2</sub> and block non-specific binding with a blocking serum.
- Primary Antibody Incubation: Incubate with the CrAT antibody at the recommended dilution (e.g., 1:250-1:1000 for Proteintech 15170-1-AP) overnight at 4°C.[1]
- Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex and visualize with a chromogen such as DAB.
- Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount.

#### Supporting Data:

- Antibody A (Proteintech 15170-1-AP): IHC staining of mouse brain and liver tissues shows specific localization.[1]
- Antibody D (Atlas Antibodies HPA019230): This antibody has been extensively validated by IHC on a wide range of normal and cancerous human tissues, with results compared to RNA-seq data for orthogonal validation.[4] For example, strong staining is observed in tissues with high CrAT expression, like the testis, and weak or no staining in tissues with low expression, like the lymph node.[4]

## Immunoprecipitation (IP)

IP is used to isolate the target protein from a complex mixture, which can then be analyzed by Western blotting.

#### Experimental Protocol:

Proteintech provides a specific IP protocol for their CrAT antibody (15170-1-AP).[1] The general steps are:

- Lysate Preparation: Prepare a non-denaturing cell or tissue lysate.

- Pre-clearing: Pre-clear the lysate with protein A/G-agarose beads to reduce non-specific binding.
- Immunoprecipitation: Incubate the pre-cleared lysate with the CrAT antibody (e.g., 0.5-4.0 µg for Proteintech 15170-1-AP) for several hours or overnight at 4°C.[1]
- Capture: Add protein A/G-agarose beads to capture the antibody-antigen complexes.
- Washing: Wash the beads several times to remove non-specifically bound proteins.
- Elution and Analysis: Elute the protein from the beads and analyze by Western blotting using the same or a different CrAT antibody.

#### Supporting Data:

- Antibody A (Proteintech 15170-1-AP): Successful immunoprecipitation of CrAT from mouse skeletal muscle tissue lysate has been demonstrated.[1]

## Knockdown/Knockout (KD/KO) Validation

The gold standard for antibody specificity validation is to test the antibody in a system where the target protein's expression has been genetically ablated (knockout) or significantly reduced (knockdown).

#### Experimental Workflow:



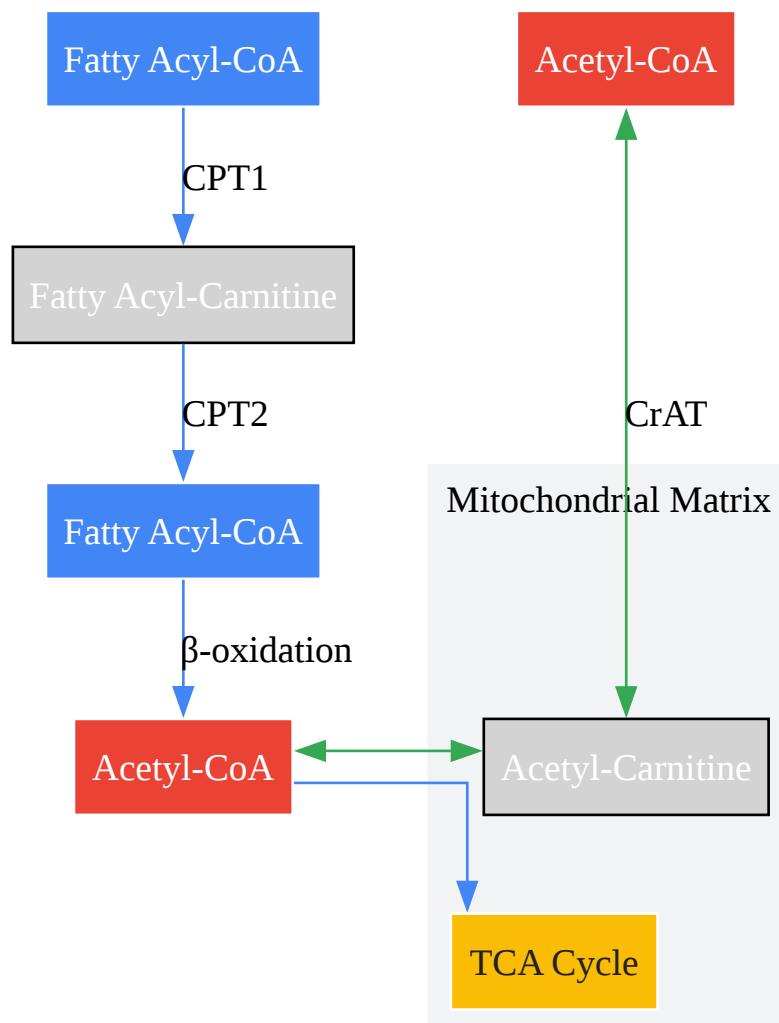
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Caption: Knockdown/Knockout validation workflow.

Expected Results: A specific antibody will show a strong signal in the wild-type cell lysate and a significantly reduced or absent signal in the KD/KO cell lysate. A recent study demonstrated the use of CrAT knockdown in neonatal rat ventricular myocytes to validate their findings, providing a practical example of this approach.[7]

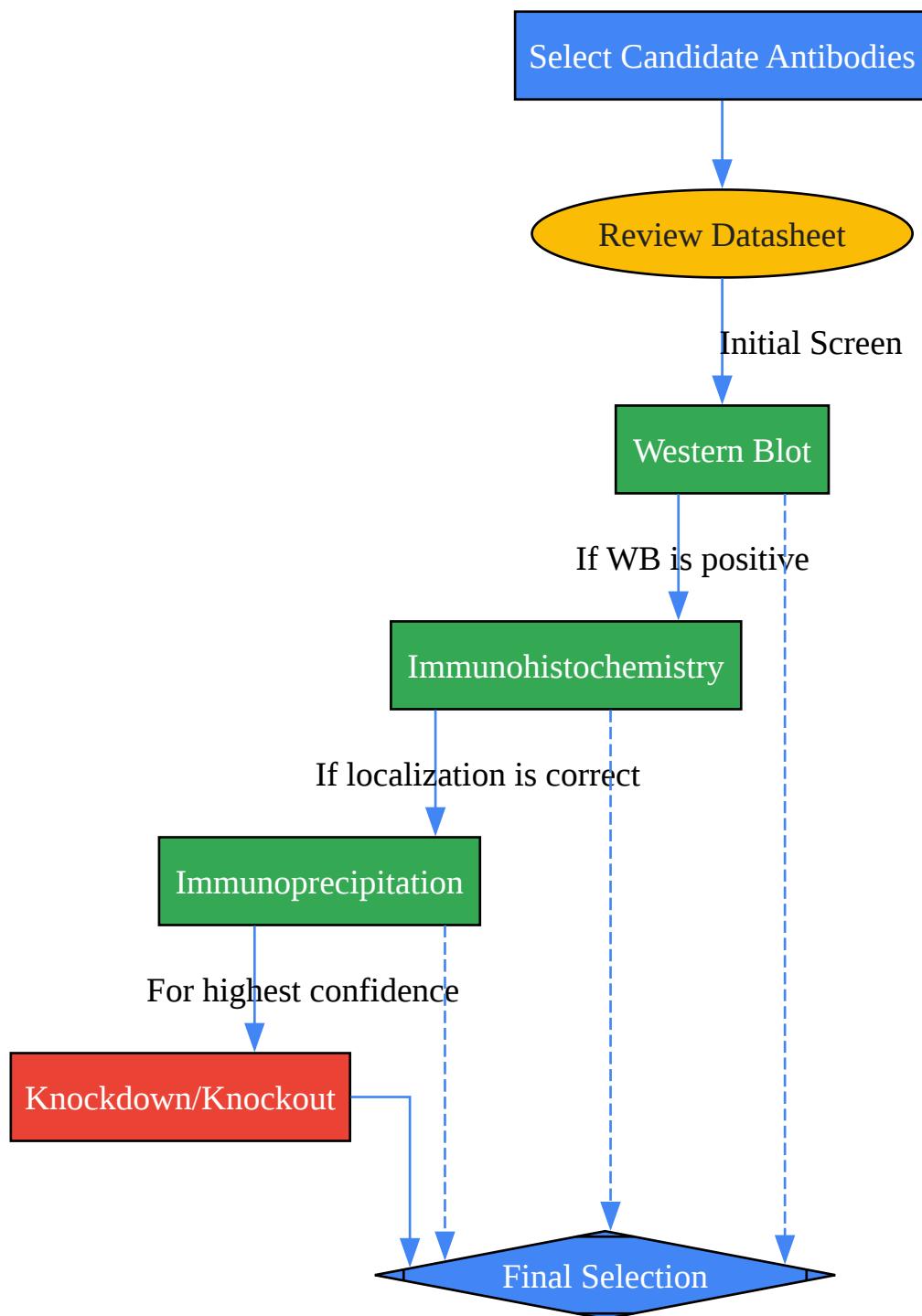
## Signaling Pathway and Experimental Workflow Diagrams

To provide a broader context, the following diagrams illustrate the role of CrAT in fatty acid metabolism and a general workflow for antibody validation.



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Caption: Role of CrAT in fatty acid metabolism.



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Caption: General antibody validation workflow.

## Conclusion and Recommendations

The validation of antibody specificity is a critical step that should not be overlooked. While many commercial antibodies are available for CrAT, their performance can vary. This guide provides a framework for comparing and validating these essential research tools.

For initial screening, Western Blotting is an indispensable tool to confirm that the antibody recognizes a protein of the correct molecular weight. For researchers interested in the subcellular location of CrAT, Immunohistochemistry or Immunofluorescence are essential. For studies involving protein-protein interactions, Immunoprecipitation followed by mass spectrometry is the method of choice.

Ultimately, for the highest level of confidence in antibody specificity, knockdown or knockout validation is strongly recommended. When selecting a CrAT antibody, researchers should carefully review the manufacturer's validation data and, if possible, choose an antibody that has been validated using multiple applications and ideally, by genetic methods. The Atlas Antibodies HPA019230, with its extensive orthogonal validation, and the Proteintech 15170-1-AP, with its wealth of application data and publications citing its use in knockdown experiments, represent strong starting points for any research project on **Carnitine Acetyltransferase**.

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- To cite this document: BenchChem. [A Researcher's Guide to Validating Carnitine Acetyltransferase (CrAT) Antibody Specificity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13397406#validating-the-specificity-of-a-carnitine-acetyltransferase-antibody]

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